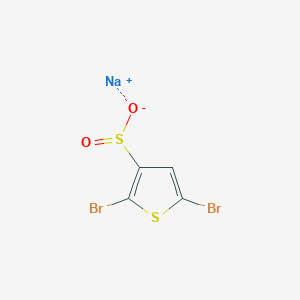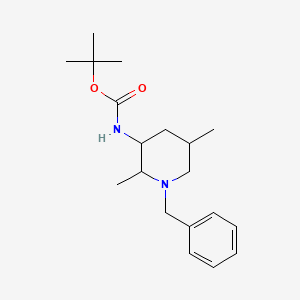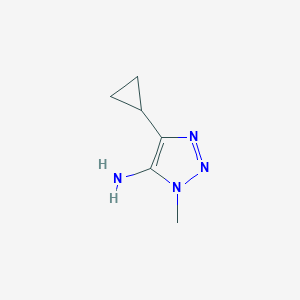
2-Bromo-3-(3-chloropropyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(3-chloropropyl)thiophene is an organosulfur compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the second position and a chloropropyl group at the third position of the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of thiophene with bromine in the presence of a catalyst to form 2-bromothiophene . This intermediate is then reacted with 3-chloropropyl magnesium bromide under Grignard reaction conditions to yield 2-Bromo-3-(3-chloropropyl)thiophene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(3-chloropropyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the thiophene ring.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Catalysts like palladium or copper are often used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
Substitution: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation: Products include thiophene sulfoxides and sulfones.
Reduction: Products include dehalogenated thiophenes or modified thiophene rings.
Scientific Research Applications
2-Bromo-3-(3-chloropropyl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(3-chloropropyl)thiophene depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation reactions, the sulfur atom in the thiophene ring is oxidized to form sulfoxides or sulfones. The molecular targets and pathways involved vary depending on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene: Lacks the chloropropyl group and is used in similar substitution reactions.
3-Bromothiophene: Has the bromine atom at a different position and exhibits different reactivity.
2-Chlorothiophene: Contains a chlorine atom instead of bromine and has different chemical properties.
Uniqueness
2-Bromo-3-(3-chloropropyl)thiophene is unique due to the presence of both bromine and chloropropyl groups, which allows for a wider range of chemical modifications and applications. Its dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
Molecular Formula |
C7H8BrClS |
|---|---|
Molecular Weight |
239.56 g/mol |
IUPAC Name |
2-bromo-3-(3-chloropropyl)thiophene |
InChI |
InChI=1S/C7H8BrClS/c8-7-6(2-1-4-9)3-5-10-7/h3,5H,1-2,4H2 |
InChI Key |
OMZKQSQPMDAFEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1CCCCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


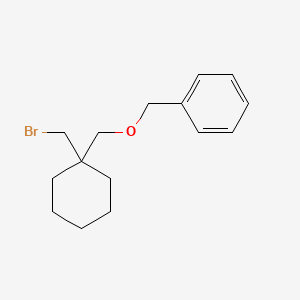
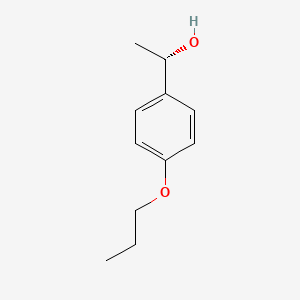
![({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene](/img/structure/B13180549.png)

![3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile](/img/structure/B13180563.png)
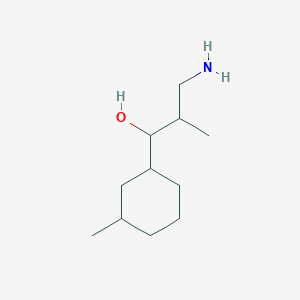
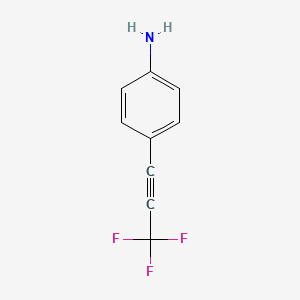
![[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13180595.png)

![1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B13180602.png)
